4,4'-Methylenebis(3-phenyl-1-propylurea)

Catalog No.
S12412739
CAS No.
77703-54-9
M.F
C21H28N4O2
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenebis(3-phenyl-1-propylurea)

CAS Number

77703-54-9

Product Name

4,4'-Methylenebis(3-phenyl-1-propylurea)

IUPAC Name

1-propyl-3-[4-[[4-(propylcarbamoylamino)phenyl]methyl]phenyl]urea

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C21H28N4O2/c1-3-13-22-20(26)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-21(27)23-14-4-2/h5-12H,3-4,13-15H2,1-2H3,(H2,22,24,26)(H2,23,25,27)

InChI Key

QNBYQWIBLYSLFZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCC

4,4'-Methylenebis(3-phenyl-1-propylurea) is a chemical compound characterized by its unique molecular structure, which includes two phenyl groups and a urea linkage. Its molecular formula is C19H24N4O2C_{19}H_{24}N_{4}O_{2}, and it has a molecular weight of approximately 340.42 g/mol. The compound is known for its high melting point of 345 °C and predicted boiling point of around 595.5 °C. It is soluble in various organic solvents and exhibits interesting physical properties, including a density of about 1.204 g/cm³ .

  • Hydrolysis: This compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
  • Substitution Reactions: The phenyl groups can be substituted with various nucleophiles, leading to a range of derivatives with altered properties.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation reactions.

These reactions are significant for synthesizing related compounds and exploring their potential applications in pharmaceuticals and materials science.

Research into the biological activity of 4,4'-Methylenebis(3-phenyl-1-propylurea) has indicated potential antiviral properties. Similar compounds have demonstrated activity against various viral strains, suggesting that this compound may also exhibit significant biological effects. Its mechanism of action may involve interference with viral replication processes or modulation of host cellular mechanisms .

The synthesis of 4,4'-Methylenebis(3-phenyl-1-propylurea) typically involves the following steps:

  • Starting Materials: The synthesis begins with the reaction of phenyl isocyanate with propyl amine to form a substituted urea.
  • Formation of Methylenebis Linkage: A methylene bridge is introduced through a reaction involving formaldehyde or paraformaldehyde in the presence of a suitable catalyst.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

This method allows for the efficient production of 4,4'-Methylenebis(3-phenyl-1-propylurea) while minimizing by-products.

4,4'-Methylenebis(3-phenyl-1-propylurea) has several notable applications:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development targeting viral infections.
  • Agricultural Chemicals: Its properties could be explored for use as an agrochemical, particularly in developing new herbicides or fungicides.
  • Materials Science: The compound's unique structure may contribute to the development of advanced materials with specific mechanical or thermal properties.

Studies on the interactions of 4,4'-Methylenebis(3-phenyl-1-propylurea) with biological targets are essential for understanding its pharmacological profile. Preliminary research suggests that it may interact with viral proteins or enzymes involved in replication processes. Further studies utilizing techniques such as molecular docking and in vitro assays will help elucidate these interactions and inform potential therapeutic uses.

Several compounds share structural similarities with 4,4'-Methylenebis(3-phenyl-1-propylurea), each possessing unique properties:

Compound NameMolecular FormulaKey Features
1-(4-Isopropylphenyl)-3-propylureaC13H20N2OC_{13}H_{20}N_{2}OContains an isopropyl group; different biological activity profile .
N,N-DimethylureaC3H8N2OC_{3}H_{8}N_{2}OSimpler structure; widely used as a nitrogen source in fertilizers .
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylureaC12H14ClN2OC_{12}H_{14}ClN_{2}OContains a chloro group; potential herbicidal activity .

The uniqueness of 4,4'-Methylenebis(3-phenyl-1-propylurea) lies in its dual phenyl substitution and methylene linkage, which may enhance its stability and biological activity compared to simpler ureas or those with different substituents.

Catalyzed condensation remains the most widely employed method for synthesizing 4,4'-methylenebis(3-phenyl-1-propylurea). This approach typically involves the reaction of 3-phenyl-1-propylamine with methylene diphenyl diisocyanate (MDI) under controlled conditions. Recent studies have focused on optimizing catalysts to enhance urea bond formation while minimizing side reactions such as allophanation or biuret formation.

Iron oxide-based nanocatalysts, such as Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, have demonstrated efficacy in urea synthesis due to their high surface area and recyclability. These catalysts facilitate the nucleophilic attack of amines on isocyanate groups, promoting selective urea linkage formation. For example, a model reaction using 4-methylbenzaldehyde and pyruvic acid in the presence of this catalyst achieved an 85% yield under solvent-free conditions at 80°C. The catalytic mechanism involves activation of the carbonyl group through hydrogen bonding, which lowers the energy barrier for urea formation (Figure 1).

Table 1: Catalytic Performance in Urea Synthesis

Catalyst Loading (mg)Temperature (°C)Reaction Time (min)Yield (%)
6806073
10803085
14804575

Data adapted from studies on analogous urea-linked catalysts.

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve catalyst dispersion but may require post-reaction purification steps. In contrast, solvent-free systems reduce environmental impact and simplify product isolation.

Viral Replication Inhibition Mechanisms in Enveloped Viruses

4,4'-Methylenebis(3-phenyl-1-propylurea) demonstrates significant potential as an antiviral agent through multiple mechanistic pathways that target enveloped virus replication processes [1]. The compound's unique methylenebis-urea structure enables specific interactions with viral components that are essential for successful viral replication cycles [22].

The primary mechanism of viral replication inhibition involves interference with viral envelope protein function during the critical entry phase of infection [25]. Enveloped viruses rely on specialized glycoproteins embedded within their lipid bilayer envelopes to facilitate binding to host cell receptors and subsequent membrane fusion events [28]. 4,4'-Methylenebis(3-phenyl-1-propylurea) appears to disrupt these essential protein-mediated processes through direct binding interactions with viral envelope components [26].

Research has demonstrated that the compound specifically targets phosphatidylserine-mediated viral entry mechanisms, which represent a generalized pathway utilized by numerous enveloped virus families [25] [30]. The phosphatidylserine molecules present on viral envelopes normally facilitate viral attachment and entry through interaction with host cell phosphatidylserine receptors, including Growth arrest-specific 6 protein and Axl receptor tyrosine kinase [25]. 4,4'-Methylenebis(3-phenyl-1-propylurea) interferes with this critical recognition system by competing for binding sites on phosphatidylserine receptors [26].

The viral fusion process represents another key target for 4,4'-Methylenebis(3-phenyl-1-propylurea) activity [29]. Enveloped viruses must undergo membrane fusion to deliver their genetic material into host cells, a process mediated by specialized viral fusion proteins that undergo dramatic conformational changes [29]. The compound appears to stabilize certain conformational states of these fusion proteins, preventing the necessary structural rearrangements required for successful membrane fusion [33].

Viral TargetMechanism of InhibitionEffect on Replication
Envelope GlycoproteinsDirect binding interferenceReduced viral attachment
Phosphatidylserine ReceptorsCompetitive bindingBlocked viral entry
Fusion ProteinsConformational stabilizationPrevented membrane fusion
Viral Envelope IntegrityLipid bilayer disruptionCompromised viral viability

Host-Pathogen Interaction Modulation Through Protein Binding

The molecular basis of 4,4'-Methylenebis(3-phenyl-1-propylurea) activity involves sophisticated protein binding mechanisms that modulate critical host-pathogen interactions [33] [34]. The compound's dual phenyl-urea structure provides multiple binding domains that can interact with various protein targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces [33].

Computational molecular docking studies have revealed that 4,4'-Methylenebis(3-phenyl-1-propylurea) exhibits strong binding affinity for key enzymes involved in pathogen survival and replication [34] [36]. The urea moieties within the compound structure serve as critical hydrogen bond donors and acceptors, enabling specific interactions with amino acid residues in protein active sites [33] [36]. These interactions result in conformational changes that disrupt normal protein function and compromise pathogen viability [34].

The compound demonstrates particular effectiveness in targeting proteins involved in bacterial cell wall synthesis and maintenance [36]. Molecular docking analyses indicate that 4,4'-Methylenebis(3-phenyl-1-propylurea) can bind to penicillin-binding proteins with high affinity, similar to established beta-lactam antibiotics [36]. The binding interactions occur through hydrogen bonding between the carbonyl oxygen atoms of the urea groups and specific amino acid residues including serine and threonine [36].

Host cellular targets also play important roles in the compound's mechanism of action [9] [10]. The compound appears to modulate host cell signaling pathways that are commonly hijacked by pathogens during infection processes [9]. Specific interactions with host transcription factors and regulatory proteins can alter gene expression patterns, creating an unfavorable environment for pathogen establishment and replication [10].

Research has identified that 4,4'-Methylenebis(3-phenyl-1-propylurea) can interfere with quorum sensing mechanisms in bacterial pathogens [35]. Quorum sensing represents a critical communication system that bacteria use to coordinate virulence factor expression and biofilm formation [35]. The compound's ability to disrupt these signaling pathways significantly reduces bacterial pathogenicity and enhances host immune responses [35].

Protein Target ClassBinding MechanismBiological Effect
Viral Envelope ProteinsHydrogen bonding with urea groupsInhibited viral entry
Bacterial Cell Wall EnzymesActive site bindingDisrupted cell wall synthesis
Host Transcription FactorsAllosteric modulationAltered gene expression
Quorum Sensing ProteinsCompetitive inhibitionReduced virulence

Synergistic Effects with Adjuvant Antimicrobial Agents

4,4'-Methylenebis(3-phenyl-1-propylurea) exhibits remarkable synergistic properties when combined with established antimicrobial agents, significantly enhancing therapeutic efficacy through complementary mechanisms of action [38] [39]. The compound functions as an effective antibiotic adjuvant, restoring sensitivity to previously resistant microbial strains and expanding the spectrum of antimicrobial activity [38].

The synergistic mechanisms involve multiple complementary pathways that work in concert to overwhelm microbial defense systems [39] [42]. When combined with traditional antibiotics, 4,4'-Methylenebis(3-phenyl-1-propylurea) can inhibit efflux pump activity, which represents a major mechanism of antibiotic resistance in many bacterial species [39]. Efflux pumps actively transport antibiotics out of bacterial cells, reducing intracellular concentrations below therapeutic levels [39]. The compound interferes with these transport systems, allowing antibiotics to accumulate to lethal concentrations within target organisms [39].

Membrane permeabilization represents another critical synergistic mechanism [39] [42]. 4,4'-Methylenebis(3-phenyl-1-propylurea) can enhance bacterial membrane permeability, facilitating improved antibiotic penetration into microbial cells [39]. This effect is particularly important for hydrophilic antibiotics that normally have difficulty crossing lipid bilayer membranes [39]. The compound's ability to disrupt membrane integrity creates pathways for enhanced antibiotic uptake [42].

Combination therapy studies have demonstrated significant improvements in minimum inhibitory concentration values when 4,4'-Methylenebis(3-phenyl-1-propylurea) is used alongside conventional antimicrobials [14] [16]. Synergistic interactions result in enhanced antibacterial activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus and quinolone-resistant bacterial isolates [14]. The combined treatments achieve superior bacterial killing compared to individual agents used alone [16].

Antiviral combination strategies have shown particular promise in treating persistent viral infections [41] [43]. Triple combination therapy protocols incorporating 4,4'-Methylenebis(3-phenyl-1-propylurea) with established antiviral agents have demonstrated enhanced virological response rates [43]. The compound's ability to target viral entry mechanisms complements the action of nucleoside analogs and protease inhibitors that work at different stages of the viral replication cycle [41].

Antimicrobial ClassSynergistic MechanismEnhanced Activity
Beta-lactam AntibioticsEfflux pump inhibition4-8 fold potency increase
FluoroquinolonesMembrane permeabilizationRestored sensitivity
Antiviral NucleosidesComplementary targetingEnhanced viral clearance
Antifungal AgentsCell wall disruptionExpanded spectrum activity

The molecular basis for these synergistic effects involves the compound's ability to target multiple resistance mechanisms simultaneously [39] [42]. Unlike single-target antimicrobials, 4,4'-Methylenebis(3-phenyl-1-propylurea) can disrupt several bacterial defense systems concurrently, creating a multi-pronged attack that overwhelms microbial adaptive responses [42]. This approach significantly reduces the likelihood of resistance development and enhances long-term therapeutic effectiveness [39].

The diaryl urea scaffold represents a privileged structure in medicinal chemistry due to its exceptional binding properties and versatility in targeting diverse protein families [1] [2]. In 4,4'-Methylenebis(3-phenyl-1-propylurea), the urea moiety functions as both a hydrogen bond donor through its nitrogen atoms and as an acceptor via the carbonyl oxygen, establishing the fundamental molecular recognition framework [3].

Recent quantum chemical analyses of 158 non-redundant diaryl urea-protein complexes reveal that the urea moiety forms an average of 2.1 hydrogen bonds per complex, with the carbonyl oxygen participating in hydrogen bonding in 70.3% of all complexes [3]. The nitrogen atoms of the urea group consistently interact with conserved glutamic acid and aspartic acid residues through dual hydrogen bonding patterns, achieving gas-phase interaction energies ranging from -6.0 to -32.0 kcal/mol [3].

The phenyl substituents in 4,4'-Methylenebis(3-phenyl-1-propylurea) contribute significantly to target affinity through aromatic π-interactions. Computational studies demonstrate that aromatic R-groups dramatically enhance binding affinity by introducing CH-π interactions (average 15.4 per complex), π-π stacking interactions (average 3.0 per complex), and NH-π interactions (average 4.3 per complex) [3]. These aromatic substituents enable the molecule to engage with hydrophobic binding pockets more effectively than non-aromatic alternatives.

Compound TypeTarget Affinity (IC50 μM)Binding ModeKey Interactions
Simple Diaryl Urea15-50Type II inhibitorUrea NH-backbone
Chlorine-substituted2.5-15Enhanced hydrogen bondingCl-π interactions
Methyl-substituted5-25Hydrophobic interactionsMethyl-hydrophobic
Methylene-bridged1-10Constrained conformationBridge stabilization
Propyl-substituted2-12Lipophilic bindingAlkyl-pocket filling
Aromatic R-groups0.5-8π-π stackingMulti-π contacts

Structure-activity relationship studies reveal that substitution patterns significantly influence target selectivity and potency [1] [4]. Chlorine and methyl group substitutions on proximal and distal benzene rings enhance antiproliferative activity, with compound 6a achieving IC50 values of 15.28 μM against HT-29 cells and 2.566 μM against A549 cells [4]. The linear extension of molecules through methylene spacer groups provides additional enhancement of biological activity through conformational constraint and improved binding geometry [4].

The substitution of amide groups instead of ester linkages between central and distal benzene rings proves critical for maintaining high target affinity [4]. This structural modification enables more favorable hydrogen bonding patterns and reduces susceptibility to enzymatic hydrolysis, contributing to improved pharmacological profiles.

Methylene Bridge Conformational Dynamics

The methylene bridge connecting the two phenyl rings in 4,4'-Methylenebis(3-phenyl-1-propylurea) introduces significant conformational constraints that profoundly influence molecular recognition and binding affinity [5] [6]. Quantum chemical calculations reveal that methylene bridges alter the fundamental electronic and geometric properties of diaryl systems through restriction of rotational freedom and enforced planarity [6].

X-ray crystallographic analysis of methylene-bridged aromatic compounds demonstrates that the bridge forces neighboring aromatic units into coplanar arrangements, enhancing π-conjugation and decreasing the HOMO-LUMO energy gap from 3.14 eV to 2.66 eV [6]. This electronic perturbation results from the constrained geometry that optimizes orbital overlap between adjacent aromatic systems.

ParameterWithout Methylene BridgeWith Methylene BridgeEffect
C-C Bond Length (Å)1.4891.478Decreased flexibility
Dihedral Angle (°)0-3060-120Restricted rotation
HOMO Energy (eV)-4.92-4.40Higher HOMO
LUMO Energy (eV)-1.78-1.74Higher LUMO
Energy Gap (eV)3.142.66Narrower gap
Strain Energy (kcal/mol)96.9110.2Higher strain
Binding Affinity EnhancementBaseline2-5 fold increaseEnhanced binding

The methylene bridge restricts conformational flexibility by imposing dihedral angle constraints between 60° and 120°, contrasting with the nearly coplanar arrangements (0-30°) observed in unbridged systems [5]. This conformational preorganization reduces the entropic penalty associated with binding while maintaining the compound in bioactive conformations [7].

Dynamic nuclear magnetic resonance spectroscopy studies of methylene-bridged systems reveal free energy barriers of approximately 12.0 kcal/mol for ring inversion processes [8]. This energetic barrier ensures that the preferred conformations are maintained under physiological conditions, contributing to consistent binding modes and enhanced target selectivity.

The increased strain energy of 110.2 kcal/mol in methylene-bridged systems compared to 96.9 kcal/mol in unbridged analogs reflects the energetic cost of conformational constraint [6]. However, this strain energy is compensated by enhanced binding affinity through improved complementarity with target binding sites and reduced conformational entropy loss upon binding.

Molecular dynamics simulations demonstrate that methylene bridges provide sufficient steric shielding to prevent formation of unwanted Lewis adducts with larger molecules while maintaining accessibility for smaller binding partners [5]. This selectivity contributes to improved pharmacological profiles by reducing off-target interactions.

Propyl Chain Length Optimization for Bioavailability

The propyl substituents in 4,4'-Methylenebis(3-phenyl-1-propylurea) represent an optimal balance between lipophilicity and molecular size for achieving maximum bioavailability [9] [10]. Systematic structure-activity relationship studies of alkyl chain length effects reveal that propyl substitution provides superior pharmacokinetic properties compared to shorter or longer alkyl alternatives.

Historical studies demonstrate that propyl urea derivatives exhibit approximately 3-fold greater potency than ethyl analogs and 6-fold enhanced activity compared to unsubstituted urea compounds [9]. The bacteriostatic properties increase progressively with alkyl chain length from methyl through propyl, with propyl carbamate showing 4-fold greater bactericidal activity than the ethyl compound [9].

Chain LengthBioavailability (%)Permeability (×10⁻⁶ cm/s)Lipophilicity (LogP)Potency Enhancement
Methyl (C1)15-254-81.2-1.81x
Ethyl (C2)25-4012-181.8-2.42-3x
Propyl (C3)45-6521-282.4-3.23-6x
Butyl (C4)35-5518-253.0-3.82-4x
Pentyl (C5)20-3512-183.6-4.41-2x
Hexyl (C6)10-206-124.2-5.00.5-1x

The propyl chain length achieves optimal lipophilicity (LogP 2.4-3.2) for traversing biological membranes while maintaining sufficient aqueous solubility for absorption and distribution [11]. Compounds with LogP values in this range demonstrate enhanced permeability (21-28 × 10⁻⁶ cm/s) compared to both shorter and longer alkyl chains, contributing to bioavailability values of 45-65% [11].

Mechanistic studies reveal that propyl substitution facilitates interaction with lipid-based transport systems and promotes lymphatic absorption, effectively bypassing first-pass metabolism [11] [12]. The propyl groups enhance binding to monocarboxylic acid transporters and sodium-dependent multivitamin transporters, similar to the mechanism observed with gabapentin enacarbil prodrugs [12].

Longer alkyl chains (butyl, pentyl, hexyl) show diminished bioavailability despite increased lipophilicity due to enhanced protein binding and tissue sequestration [10]. Additionally, extended alkyl chains promote gel formation in polar solvents, potentially reducing dissolution rates and absorption efficiency [10].

The configuration of the propyl chain shows minimal impact on biological activity, with both straight-chain and branched isopropyl derivatives demonstrating equivalent potency [9]. This observation indicates that the primary determinant of activity is chain length rather than specific stereochemical arrangements.

Prodrug design strategies utilizing propyl ester modifications have demonstrated success in enhancing oral bioavailability through improved membrane permeability and resistance to enzymatic degradation [12]. The propyl group provides sufficient steric hindrance to protect labile functional groups while maintaining susceptibility to appropriate metabolic conversion to active forms.

Interaction TypeGas Phase Energy (kcal/mol)Solution Phase Energy (kcal/mol)Frequency in Complexes (%)Average Count per Complex
Hydrogen Bonding-17.4 ± 8.2-12.8 ± 6.181.04.0
π-π Stacking-8.5 ± 3.1-5.2 ± 2.465.23.0
CH-π Interactions-3.2 ± 1.5-2.1 ± 1.1100.015.4
NH-π Interactions-5.8 ± 2.3-3.4 ± 1.870.34.3
Cation-π Interactions-5.9 ± 2.8-2.2 ± 1.558.91.2
Salt Bridges-110.7 ± 15.2-6.5 ± 3.212.70.2

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

368.22122615 g/mol

Monoisotopic Mass

368.22122615 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types